molecular formula C9H7BrO4 B8286668 5-Bromo-2,3-methylenedioxyphenylacetic acid

5-Bromo-2,3-methylenedioxyphenylacetic acid

Cat. No. B8286668
M. Wt: 259.05 g/mol
InChI Key: JHIZYNKCBCPGKP-UHFFFAOYSA-N
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Patent
US05807860

Procedure details

Diethylene glycol (100 ml), water (60 ml), and 85% potassium hydroxide (32 g, 0.485 mol) were added to β, β-dibromo-5-bromo-2,3-methylenedioxystyrene (42.36 g, 0.11 mol), and the mixture was heated with stirring under reflux for 2 hours. The reaction mixture was poured into ice water and extracted with toluene. The extract was washed with water and dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The residue was recrystallized from ethyl acetate (80 ml) and hexane (300 ml) to give 5-bromo-2,3-methylenedioxyphenylacetic acid (25.35 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
β, β-dibromo-5-bromo-2,3-methylenedioxystyrene
Quantity
42.36 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)[CH2:2][O:3][CH2:4][CH2:5][OH:6].[OH-:8].[K+].BrC(Br)=C[C:13]1[CH:18]=[C:17]([Br:19])[CH:16]=[C:15]2[O:20]CO[C:14]=12>O>[Br:19][C:17]1[CH:16]=[C:4]2[O:3][CH2:2][O:6][C:5]2=[C:13]([CH2:14][C:15]([OH:20])=[O:8])[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[K+]
Name
β, β-dibromo-5-bromo-2,3-methylenedioxystyrene
Quantity
42.36 g
Type
reactant
Smiles
BrC(=CC1=C2C(=CC(=C1)Br)OCO2)Br
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate (80 ml) and hexane (300 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C1)CC(=O)O)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 25.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.